molecular formula C19H30N4O3 B2818683 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide CAS No. 941887-23-6

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2818683
CAS No.: 941887-23-6
M. Wt: 362.474
InChI Key: AGHOIVBUEMFPTL-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide is a high-purity synthetic organic compound intended for research and development purposes. This ethanediamide derivative features a complex molecular structure that incorporates a dimethylaminophenyl group, a pyrrolidine ring, and a methoxyethyl side chain. This specific arrangement of pharmacologically relevant motifs suggests potential for application in medicinal chemistry research, including but not limited to the exploration of novel biologically active molecules . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex chemical entities, or for investigating structure-activity relationships (SAR). The product is provided with guaranteed purity and quality, ensuring consistency for sensitive laboratory experiments. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or animal use . For comprehensive handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-22(2)16-8-6-15(7-9-16)17(23-11-4-5-12-23)14-21-19(25)18(24)20-10-13-26-3/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOIVBUEMFPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCOC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the intermediate: Starting with a precursor containing the dimethylamino group and the pyrrolidine ring.

    Coupling reaction: Using reagents like oxalyl chloride to introduce the oxalamide moiety.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis: Using automated reactors to handle the multi-step synthesis.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.

    Quality control: Employing analytical techniques like HPLC and NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The oxalamide moiety can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities, including:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity by modulating sodium channels, making it a candidate for epilepsy treatment.
  • Analgesic Properties : It has been explored for its potential as an analgesic agent, potentially inhibiting cyclooxygenase enzymes (COX), which are involved in pain pathways.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through inhibition of specific inflammatory pathways.

Pharmacology

The compound's unique structure allows it to interact with various biological targets, making it valuable for developing new pharmacological agents. Its potential applications include:

  • Treatment of neurological disorders (e.g., epilepsy)
  • Pain management therapies
  • Anti-inflammatory drugs

Drug Discovery

Due to its diverse biological activities, this compound serves as a lead structure in drug discovery programs aimed at developing novel therapeutics for various conditions.

Synthetic Methodologies

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide involves several steps:

  • Formation of the pyrrolidine ring from cyclic precursors.
  • Substitution of hydrogen on the phenyl ring with a dimethylamino group.
  • Introduction of the methoxyphenoxy group via nucleophilic substitution.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticonvulsantModulation of sodium channels
AnalgesicCOX inhibition
Anti-inflammatoryInhibition of inflammatory pathways

Table 2: Synthetic Routes

StepDescriptionKey Reactants
Pyrrolidine Ring FormationSynthesis from cyclic precursorsPyrrolidine
Dimethylamino Group IntroductionSubstitution on phenyl ringDimethylamine
Methoxyphenoxy Group AttachmentNucleophilic substitution reactionMethoxyphenol

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide would depend on its specific application. Generally, it might interact with molecular targets such as:

    Receptors: Binding to specific receptors in biological systems.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways at the molecular level.

Comparison with Similar Compounds

Substituent Variations in Ethanediamides

Compound Name Core Structure Key Substituents Functional Impact Source
Target Compound Ethanediamide - 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl
- 2-methoxyethyl
Enhanced solubility (methoxyethyl), potential CNS activity (pyrrolidine)
N'-(4-Dimethylaminophenyl)-N-(2-methoxyethyl)ethanediamide Ethanediamide - 4-Dimethylaminophenyl
- 2-methoxyethyl
Lacks pyrrolidine; reduced conformational flexibility
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide Ethanediamide - 4-Fluorophenylmethyl
- Pyrrolidin-1-yl ethyl
Fluorine enhances lipophilicity; potential metabolic stability
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spiro-pyrrolidine - Naphthoyl
- Dimethylaminophenyl
Rigid spirocyclic structure; naphthoyl may increase π-π stacking

Key Structural and Functional Differences

Pyrrolidine vs. Piperidine or Other Heterocycles

  • The pyrrolidin-1-yl group in the target compound offers a 5-membered ring with moderate basicity and flexibility, favoring interactions with enzymes or receptors requiring compact binding pockets. In contrast, piperidin-1-yl (6-membered ring) analogs (e.g., compounds in ) may exhibit altered pharmacokinetics due to increased steric bulk and basicity.

Methoxyethyl vs. Halogenated or Aromatic Substituents

  • The 2-methoxyethyl group improves aqueous solubility compared to halogenated analogs (e.g., 4-fluorophenylmethyl in ). However, halogenated derivatives often show enhanced membrane permeability and metabolic stability .

Dimethylaminophenyl vs. Other Aromatic Groups The 4-(dimethylamino)phenyl moiety provides strong electron-donating effects, which can stabilize charge-transfer complexes. This contrasts with electron-withdrawing groups (e.g., chloro, bromo) seen in , which may enhance electrophilic reactivity but reduce solubility.

Research Findings and Implications

  • The pyrrolidine and dimethylamino groups are frequently associated with dopamine receptor modulation .
  • Synthetic Accessibility : The compound’s synthesis likely involves multi-step alkylation and amidation, similar to methods for ethylenediamine derivatives (e.g., ). Challenges include stereochemical control at the pyrrolidine-ethyl junction .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
  • SMILES Notation : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including:

  • Monoamine Transporters : The compound has shown potential as a substrate for serotonin (5HT), norepinephrine, and dopamine transporters, which are critical for neurotransmission regulation .
  • Receptor Interaction : It may modulate the activity of specific receptors or enzymes, influencing cellular pathways and gene expression.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Its structural similarity to known antidepressants suggests it may have mood-enhancing effects through monoamine transporter inhibition.
  • Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its use for pain management .

Toxicological Profile

The compound's safety profile was evaluated through various assays:

  • Ames Test : Results indicated a moderate level of mutagenicity, suggesting careful consideration in therapeutic applications .
  • Cytotoxicity Studies : In vitro studies demonstrated varying cytotoxic effects depending on concentration and exposure time .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antidepressant Efficacy :
    • Researchers administered the compound to animal models exhibiting depressive behaviors. Results showed significant improvement in mood-related metrics compared to control groups, suggesting its potential as an antidepressant agent.
  • Neurotransmitter Uptake Studies :
    • A detailed analysis using HEK293 cells expressing human serotonin transporters (hSERT) revealed enhanced fluorescence uptake when treated with the compound, indicating its role as an effective substrate for hSERT and potential for high-throughput screening applications .

Data Summary Table

PropertyValue
Chemical FormulaC23H31N3O3
Molecular Weight397.51 g/mol
Antidepressant ActivityPositive in animal models
CytotoxicityModerate (varied by dosage)
Ames Test ResultModerate mutagenicity

Q & A

Q. What parameters are critical during scale-up synthesis from milligram to gram quantities?

  • Methodological Answer : Ensure efficient heat dissipation using jacketed reactors (ΔT ≤5°C). Optimize stirring rates (≥500 rpm) for homogeneous mixing in DMF. Replace column chromatography with continuous flow purification (Cytiva ÄKTA systems) for scalability. Validate purity at each stage via UPLC-MS to detect batch-specific impurities .

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